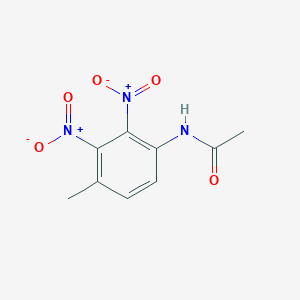

N-{2,3-bisnitro-4-methylphenyl}acetamide

Beschreibung

N-{2,3-bisnitro-4-methylphenyl}acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two nitro groups at the 2- and 3-positions and a methyl group at the 4-position. Nitro groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions.

Eigenschaften

Molekularformel |

C9H9N3O5 |

|---|---|

Molekulargewicht |

239.18g/mol |

IUPAC-Name |

N-(4-methyl-2,3-dinitrophenyl)acetamide |

InChI |

InChI=1S/C9H9N3O5/c1-5-3-4-7(10-6(2)13)9(12(16)17)8(5)11(14)15/h3-4H,1-2H3,(H,10,13) |

InChI-Schlüssel |

ICYSFILFIMDAOE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Electron-Withdrawing Substituent Effects

Nitro-substituted acetamides share similarities with other electron-withdrawing derivatives, such as N-(3,4-dichlorophenyl)acetamide () and benzothiazole-based acetamides (). Key distinctions arise from substituent positioning and electronic effects:

- Nitro vs. Chloro Groups: In N-(3,4-dichlorophenyl)acetamide, chloro substituents moderately withdraw electrons, leading to planar amide groups and dimerization via N–H⋯O hydrogen bonds .

- Steric Effects : The 2,3-dinitro substitution creates steric hindrance, which may reduce rotational freedom compared to dichlorophenyl analogs. Dihedral angles between the aromatic ring and amide group in dichlorophenyl derivatives (44.5°–77.5° ) suggest that nitro groups could further restrict conformational flexibility.

Spectroscopic and Analytical Comparisons

- NMR Shifts : Methoxy-substituted analogs like N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide () exhibit ¹H-NMR signals for methoxy groups at ~3.8 ppm. Nitro groups, however, deshield adjacent protons, likely causing downfield shifts in aromatic protons of N-{2,3-bisnitro-4-methylphenyl}acetamide.

- Elemental Analysis: For N-(4-aminophenyl)acetamide (), nitrogen content is influenced by the amino group. The bisnitro analog would exhibit higher nitrogen content (e.g., calculated ~15–20% based on molecular formula), contrasting with methoxy derivatives (4.28% N in ).

Crystallography and Solubility

- Crystal Packing: Dichlorophenyl acetamides form dimers via hydrogen bonds (R₂²(10) motifs ).

- Solubility : Nitro groups reduce aqueous solubility compared to sulfonated metabolites like N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2-ylidene]acetamide (MSO, ), which benefit from hydrophilic sulfonate groups.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.